2-(4-Tert-butylphenyl)-1,3-benzothiazole
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Overview
Description
2-(4-Tert-butylphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the benzothiazole moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-1,3-benzothiazole typically involves the reaction of 4-tert-butylphenylamine with 2-mercaptobenzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-Tert-butylphenyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as an additive in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the tert-butyl group, resulting in different chemical and biological properties.
2-(4-Methylphenyl)-1,3-benzothiazole: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.
Uniqueness
2-(4-Tert-butylphenyl)-1,3-benzothiazole is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties
Properties
CAS No. |
56048-52-3 |
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Molecular Formula |
C17H17NS |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H17NS/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3 |
InChI Key |
RBKGJKUWWDNBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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